molecular formula C6H10N2O B14900892 1H-Imidazole-2-ethanol, 5-methyl- CAS No. 1520643-48-4

1H-Imidazole-2-ethanol, 5-methyl-

Cat. No.: B14900892
CAS No.: 1520643-48-4
M. Wt: 126.16 g/mol
InChI Key: YAWMJRXASOZKLQ-UHFFFAOYSA-N
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Description

2-(5-Methyl-1H-imidazol-2-yl)ethan-1-ol is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 5-position of the imidazole ring and an ethanol group attached to the 2-position. Imidazole derivatives are known for their broad range of biological and chemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1H-imidazol-2-yl)ethan-1-ol typically involves the reaction of 5-methylimidazole with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the imidazole nitrogen on the ethylene oxide, resulting in the formation of the ethanol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1H-imidazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Methyl-1H-imidazol-2-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1H-imidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. This compound may also modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-1H-imidazol-2-yl)ethan-1-ol is unique due to the presence of both a methyl group and an ethanol group, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a versatile compound in various applications .

Properties

CAS No.

1520643-48-4

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-(5-methyl-1H-imidazol-2-yl)ethanol

InChI

InChI=1S/C6H10N2O/c1-5-4-7-6(8-5)2-3-9/h4,9H,2-3H2,1H3,(H,7,8)

InChI Key

YAWMJRXASOZKLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)CCO

Origin of Product

United States

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